Hexadecyl 2-ethylhexanoate

Description

Properties

IUPAC Name |

hexadecyl 2-ethylhexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H48O2/c1-4-7-9-10-11-12-13-14-15-16-17-18-19-20-22-26-24(25)23(6-3)21-8-5-2/h23H,4-22H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJNUECKWDBNFJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCOC(=O)C(CC)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H48O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20866741 | |

| Record name | Hexanoic acid, 2-ethyl-, hexadecyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20866741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59130-69-7, 90411-68-0 | |

| Record name | Cetyl 2-ethylhexanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59130-69-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cetyl 2-ethylhexanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059130697 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cetyl ethylhexanoate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11349 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Hexanoic acid, 2-ethyl-, hexadecyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexanoic acid, 2-ethyl-, hexadecyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20866741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexadecyl 2-ethylhexanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.999 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Hexanoic acid, 2-ethyl-, C16-18-alkyl esters | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.083.101 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CETYL ETHYLHEXANOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/134647WMX4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Introduction: The Molecular Profile of a High-Performance Emollient

An In-depth Technical Guide to the Synthesis and Characterization of Hexadecyl 2-ethylhexanoate

Prepared by: Gemini, Senior Application Scientist

Hexadecyl 2-ethylhexanoate (CAS No. 59130-69-7), commonly known in the cosmetics industry as Cetyl Ethylhexanoate, is a versatile ester that serves as a high-performance emollient and skin conditioning agent.[1] With the molecular formula C₂₄H₄₈O₂ and a molecular weight of 368.64 g/mol , this compound is prized for its non-oily feel, excellent spreadability, and ability to impart a soft, smooth, and supple feel to the skin.[1][2] It is a key ingredient in a wide array of skincare and cosmetic products, including moisturizers, lotions, sunscreens, and color cosmetics, where it also functions as a pigment dispersant and emulsifying agent.[1][3]

This technical guide provides a comprehensive overview of the synthesis and characterization of Hexadecyl 2-ethylhexanoate, designed for researchers, chemists, and formulation scientists. We will delve into the mechanistic principles of its synthesis via Fischer-Speier esterification, provide a detailed experimental protocol for its preparation and purification, and outline the analytical techniques required for its structural elucidation and purity verification.

Synthesis via Fischer-Speier Esterification

The most common and industrially scalable method for producing Hexadecyl 2-ethylhexanoate is the Fischer-Speier esterification. This reaction involves the acid-catalyzed condensation of a carboxylic acid (2-ethylhexanoic acid) with a long-chain alcohol (1-hexadecanol).[4][5][6]

Causality of the Experimental Design

The Fischer esterification is a reversible equilibrium reaction.[7][8] To achieve a high yield of the desired ester, the equilibrium must be shifted toward the products, in accordance with Le Châtelier's Principle. This is typically accomplished in two ways:

-

Use of Excess Reagent: Employing a large excess of one of the reactants (usually the less expensive one, the alcohol) increases the probability of reaction, driving the equilibrium forward.[9]

-

Removal of Water: Water is a byproduct of the reaction. Its continuous removal from the reaction mixture prevents the reverse reaction (ester hydrolysis) from occurring.[7][8][10] This is often achieved by using a Dean-Stark apparatus, which physically separates the water as it is formed.[10]

An acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), is essential. The catalyst works by protonating the carbonyl oxygen of the carboxylic acid, which significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol.[4][8][9]

Reaction Mechanism: Fischer-Speier Esterification

Caption: The acid-catalyzed mechanism for the formation of an ester from a carboxylic acid and an alcohol.

Experimental Protocol: Synthesis and Purification

This protocol details the synthesis of Hexadecyl 2-ethylhexanoate on a laboratory scale.

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Amount | Moles |

| 2-Ethylhexanoic Acid | C₈H₁₆O₂ | 144.21 | 14.42 g | 0.10 |

| 1-Hexadecanol | C₁₆H₃₄O | 242.44 | 26.67 g | 0.11 |

| p-Toluenesulfonic acid | C₇H₈O₃S·H₂O | 190.22 | 0.95 g | 0.005 |

| Toluene | C₇H₈ | 92.14 | 150 mL | - |

| Sodium Bicarbonate (5% aq.) | NaHCO₃ | 84.01 | 2 x 100 mL | - |

| Brine (Saturated NaCl) | NaCl | 58.44 | 100 mL | - |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | ~5 g | - |

Step-by-Step Synthesis Procedure

-

Reaction Setup: Assemble a 500 mL round-bottom flask with a Dean-Stark trap and a reflux condenser. Add a magnetic stir bar to the flask.

-

Charging Reagents: To the flask, add 2-ethylhexanoic acid (14.42 g, 0.10 mol), 1-hexadecanol (26.67 g, 0.11 mol, 1.1 eq), p-toluenesulfonic acid monohydrate (0.95 g, 0.005 mol), and toluene (150 mL). The use of a slight excess of the alcohol helps to ensure the complete conversion of the carboxylic acid.[10]

-

Reflux and Water Removal: Heat the mixture to reflux using a heating mantle. Toluene forms an azeotrope with water, which will collect in the Dean-Stark trap, effectively removing it from the reaction and driving the equilibrium towards the ester product.[10]

-

Reaction Monitoring: Continue refluxing for 4-6 hours, or until water ceases to collect in the trap. The theoretical amount of water to be collected is 1.8 mL (0.10 mol).

-

Cooling: Once the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature.

Step-by-Step Work-up and Purification

-

Solvent Removal: Remove the bulk of the toluene solvent using a rotary evaporator.

-

Transfer and Dilution: Transfer the residual oil to a 500 mL separatory funnel using diethyl ether or ethyl acetate (~150 mL) as a solvent.

-

Neutralization Wash: Add 100 mL of a 5% aqueous sodium bicarbonate solution to the separatory funnel. Stopper and shake gently, venting frequently to release CO₂ gas. This step neutralizes the acidic catalyst and removes any unreacted 2-ethylhexanoic acid.[7][11] Separate the aqueous layer.

-

Repeat Wash: Perform a second wash with another 100 mL of 5% sodium bicarbonate solution, followed by a wash with 100 mL of brine to remove residual water and salts.

-

Drying: Separate the organic layer and dry it over anhydrous magnesium sulfate.

-

Final Filtration and Concentration: Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude Hexadecyl 2-ethylhexanoate as a clear, colorless to pale yellow oil.

-

High-Purity Purification (Optional): For applications requiring very high purity, unreacted 1-hexadecanol can be removed via vacuum distillation or column chromatography on silica gel.[7][12]

Characterization and Quality Control

A self-validating protocol requires rigorous characterization to confirm the identity, structure, and purity of the final product.

Overall Characterization Workflow

Caption: The analytical workflow for the characterization of synthesized Hexadecyl 2-ethylhexanoate.

Physicochemical Properties

The synthesized product should be a clear, colorless liquid. Its physical properties can be compared against literature values.

| Property | Observed Value | Reference Value |

| Appearance | Clear, colorless liquid | Colorless clear liquid[2] |

| Molecular Formula | C₂₄H₄₈O₂ | C₂₄H₄₈O₂[1][13] |

| Molecular Weight | 368.64 g/mol | 368.64 g/mol [1] |

| Boiling Point | - | ~407 °C (at 760 mmHg, est.)[13] |

| Density | - | ~0.86 g/cm³ (at 20°C)[2][13] |

| Refractive Index | - | ~1.444 - 1.448 (at 20°C)[2] |

Note: Some physical properties are estimates from chemical databases.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and effective method to confirm the formation of the ester and the removal of starting materials.[14]

-

Expected Ester Peaks:

-

Disappearance of Reactant Peaks:

-

The absence of a broad O-H stretching band from 3200-3600 cm⁻¹ confirms the consumption of both the 1-hexadecanol and 2-ethylhexanoic acid starting materials.[12]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structural elucidation.

-

¹H NMR (400 MHz, CDCl₃): The spectrum is expected to show the following key signals:

-

~4.05 ppm (triplet): Protons on the methylene group adjacent to the ester oxygen (-O-CH₂ -CH₂-).

-

~2.25 ppm (multiplet): The single proton at the chiral center of the 2-ethylhexanoate moiety (-(C=O)-CH -(CH₂CH₃)).

-

~1.50-1.70 ppm (multiplets): Methylene protons alpha to the chiral center and beta to the ester oxygen.

-

~1.25 ppm (broad singlet): A large, overlapping signal from the numerous methylene (-CH₂-) groups in the long hexadecyl chain.

-

~0.88 ppm (overlapping triplets): Terminal methyl (-CH₃) protons from both the hexadecyl and ethylhexanoate chains.

-

-

¹³C NMR (100 MHz, CDCl₃): The spectrum will confirm the carbon framework:

-

~176 ppm: The carbonyl carbon of the ester group (C =O).

-

~65 ppm: The carbon of the methylene group adjacent to the ester oxygen (-O-CH₂ -).

-

~45 ppm: The methine carbon of the 2-ethylhexanoate group (-(C=O)-CH -).

-

~10-40 ppm: A series of signals corresponding to the numerous methylene and methyl carbons of the aliphatic chains.

-

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the synthesized compound.

-

Expected Molecular Ion: For a technique like Electrospray Ionization (ESI-MS), one would expect to observe the protonated molecule [M+H]⁺ at m/z 369.65 or the sodium adduct [M+Na]⁺ at m/z 391.63.

-

GC-MS Analysis: Gas chromatography coupled with mass spectrometry can confirm the purity and show characteristic fragmentation patterns for the ester.

References

-

University of California, Davis. (n.d.). IR Spectroscopy Tutorial: Esters. Chemistry LibreTexts. [Link]

-

LookChem. (n.d.). Cas 59130-69-7, HEXADECYL 2-ETHYLHEXANOATE. [Link]

-

Rocky Mountain Labs. (2023). Difference between Ether and Ester Bonding in FTIR Spectra. [Link]

-

Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

-

Chemsrc. (2025). Hexadecyl 2-ethylhexanoate | CAS#:59130-69-7. [Link]

-

The Good Scents Company. (n.d.). cetyl ethylhexanoate. [Link]

-

Science Ready. (n.d.). Fisher Esterification, Reflux, Isolation and Purification of Esters. [Link]

-

Sciencemadness.org. (2020). Synthesis of pure esters from long-chain alcohols using Fischer esterification. [Link]

- Google Patents. (n.d.).

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 160018113. [Link]

-

PubMed Central. (2023). A simple method to isolate fatty acids and fatty alcohols from wax esters in a wax-ester rich marine oil. [Link]

-

Unilong. (n.d.). HEXADECYL 2-ETHYLHEXANOATE CAS 59130-69-7. [Link]

-

Wikipedia. (n.d.). Fischer–Speier esterification. [Link]

-

ResearchGate. (n.d.). The effect of 2-ethylhexyl-2-ethylhexanoate content on the synthesis of.... [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0031230). [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 42956, Cetearyl Ethylhexanoate. [Link]

-

Australian Industrial Chemicals Introduction Scheme (NICNAS). (2019). Long chain alkyl esters of 2-ethylhexanoic acid: Human health tier II assessment. [Link]

-

Organic Chemistry Portal. (n.d.). Fischer Esterification. [Link]

-

Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Link]

-

California State University, Bakersfield. (n.d.). Fischer Esterification. [Link]

-

Odinity. (2014). Fischer Esterification. [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0031230). [Link]

-

SpectraBase. (n.d.). 2-Ethylhexyl 2-ethylhexanoate - Optional[MS (GC)] - Spectrum. [Link]

- Google Patents. (n.d.).

- Google Patents. (n.d.). CN1357527A - Production process of 2-ethyl hexanoic acid.

-

BNT Chemicals. (n.d.). Tin(II) 2-ethylhexanoate. [Link]

-

ResearchGate. (2025). ChemInform Abstract: Metal 2-Ethylhexanoates and Related Compounds as Useful Precursors in Materials Science. [Link]

-

MDPI. (2023). Efficient Synthesis of 2-Ethylhexanoic Acid via N-Hydroxyphthalimide Catalyzed Oxidation of 2-Ethylhexanal with Oxygen. [Link]

-

NIST. (n.d.). Hexanoic acid, 2-ethyl-. [Link]

Sources

- 1. lookchem.com [lookchem.com]

- 2. cetyl ethylhexanoate, 59130-69-7 [thegoodscentscompany.com]

- 3. HEXADECYL 2-ETHYLHEXANOATE CAS 59130-69-7 - Chemical Supplier Unilong [unilongindustry.com]

- 4. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 5. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 6. cerritos.edu [cerritos.edu]

- 7. scienceready.com.au [scienceready.com.au]

- 8. Fischer Esterification [organic-chemistry.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Sciencemadness Discussion Board - Synthesis of pure esters from long-chain alcohols using Fischer esterification - Powered by XMB 1.9.11 [sciencemadness.org]

- 11. odinity.com [odinity.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Hexadecyl 2-ethylhexanoate | CAS#:59130-69-7 | Chemsrc [chemsrc.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. orgchemboulder.com [orgchemboulder.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. rockymountainlabs.com [rockymountainlabs.com]

A Technical Guide to the Physicochemical Properties and Analysis of Hexadecyl 2-Ethylhexanoate (CAS: 59130-69-7)

Abstract

Hexadecyl 2-ethylhexanoate, widely known in the cosmetic and pharmaceutical industries as Cetyl Ethylhexanoate, is a synthetic ester prized for its unique sensory and functional properties. As an emollient and texture enhancer, its performance is intrinsically linked to its physicochemical characteristics. This guide provides an in-depth examination of these properties, moving beyond simple data recitation to offer a practical framework for its analytical characterization. We will explore its chemical identity, detail its key physical parameters, and present robust, field-proven protocols for identity, purity, and thermal analysis. This document is intended for researchers, formulation scientists, and quality control professionals who require a comprehensive understanding of this versatile ingredient.

Core Chemical Identity and Industrial Significance

Overview and Primary Applications

Hexadecyl 2-ethylhexanoate is the ester formed from the reaction of 2-ethylhexanoic acid and cetyl alcohol (1-hexadecanol).[1] Its molecular structure, featuring a branched acid chain and a long, linear alcohol chain, results in a non-greasy, light, and silky feel upon application. This makes it a preferred emollient in a vast array of personal care products, including skin creams, lotions, sunscreens, hair conditioners, and color cosmetics.[2][3][4] Its primary functions are to condition and soften the skin, enhance the spreadability of formulations, and act as a lubricant on the skin's surface, leaving it with a smooth appearance.[1][2]

Nomenclature and Chemical Identifiers

Accurate identification is the cornerstone of scientific research and regulatory compliance. The following table summarizes the key identifiers for Hexadecyl 2-ethylhexanoate.

| Identifier | Value | Source(s) |

| IUPAC Name | hexadecyl 2-ethylhexanoate | [5][6] |

| Common Names | Cetyl Ethylhexanoate, Cetyl 2-Ethylhexanoate, Cetyl Octanoate | [2][5][7] |

| CAS Number | 59130-69-7 | [2][3][5][7] |

| EC Number | 261-619-1 | [2][5] |

| Molecular Formula | C₂₄H₄₈O₂ | [2][3][5][7] |

| Molecular Weight | 368.64 g/mol | [2][3][5][7] |

Physicochemical Properties: A Deeper Analysis

The utility of Hexadecyl 2-ethylhexanoate in formulations is a direct result of its physical properties.

Summary of Physical Data

The following table presents a consolidated view of the compound's key physical and chemical characteristics.

| Property | Value | Notes / Source(s) |

| Appearance | Colorless to light yellow, clear, odorless, oily liquid. | Characterized as having a non-greasy feel.[3][4] |

| Boiling Point | ~399 – 407 °C | Estimates from various sources.[2][4][8][9] |

| Melting Point | 1065 °C | Note: This widely cited value is physically implausible for this molecular structure and is almost certainly a database error. A more realistic value would be expected to be near or below room temperature. See Section 3.2 for an experimental approach to determine the actual value.[2][4][7][8] |

| Density | ~0.85 – 0.88 g/cm³ at 25 °C | [2][7][9] |

| Refractive Index | ~1.440 – 1.450 at 25 °C | [2][3][8] |

| Solubility | Insoluble in water; miscible with oils. | [4] |

| Vapor Pressure | Extremely low (e.g., 7.7 x 10⁻⁷ mmHg at 25 °C). | Indicates very low volatility.[2] |

Functional Interpretation of Properties

-

Solubility Profile: Its lipophilic nature and insolubility in water are fundamental to its role as an emollient in oil-in-water and water-in-oil emulsions. It readily incorporates into the oil phase of a formulation, contributing to the product's texture and skin-feel without leaving a heavy, occlusive residue.

-

Low Volatility: The high boiling point and negligible vapor pressure ensure its stability and longevity within a formulation and on the skin, providing a lasting conditioning effect.

-

Appearance and Feel: The clear, odorless, and non-greasy characteristics are highly desirable in cosmetic science, allowing for the creation of aesthetically pleasing products that deliver functional benefits without unwanted sensory negatives.

Analytical Characterization Protocols

From a Senior Application Scientist's perspective, robust and validated analytical methods are non-negotiable for ensuring product quality, consistency, and compliance. The following protocols represent a self-validating system for the comprehensive characterization of Hexadecyl 2-ethylhexanoate.

Protocol: Identity and Purity Assessment via Gas Chromatography-Mass Spectrometry (GC-MS)

Causality: GC-MS is the definitive method for this analysis due to the compound's volatility at elevated temperatures and the need for unambiguous identification. The gas chromatograph separates the compound from any potential impurities (e.g., residual starting materials like cetyl alcohol or 2-ethylhexanoic acid), while the mass spectrometer provides a unique fragmentation pattern, or "fingerprint," for definitive identification.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the Hexadecyl 2-ethylhexanoate sample (~1 mg/mL) in a high-purity solvent such as hexane or ethyl acetate.

-

System Suitability: Before sample analysis, inject a known standard of Hexadecyl 2-ethylhexanoate to confirm the system's performance, including retention time stability and peak shape. This step is critical for the trustworthiness of the results.

-

GC Parameters:

-

Injector: Split/Splitless, 280 °C.

-

Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl methylpolysiloxane phase) is ideal for this long-chain ester.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Oven Program: Start at 150 °C, hold for 1 minute, then ramp at 15 °C/min to 320 °C and hold for 5 minutes.

-

-

MS Parameters:

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 500.

-

-

Data Analysis:

-

Identification: Confirm the identity of the main peak by comparing its mass spectrum to a reference library.

-

Purity: Calculate the purity by the peak area percent method, assuming all components have a similar response factor. Report any peaks corresponding to residual reactants or other impurities.

-

Protocol: Thermal Transition Analysis via Differential Scanning Calorimetry (DSC)

Causality: As noted, the literature melting point for this compound is highly suspect. DSC is the gold-standard technique for accurately determining thermal transitions like melting points. It measures the heat flow into or out of a sample as it is heated or cooled, providing precise and reliable data. A heat-cool-heat cycle is employed to erase the sample's prior thermal history, ensuring the observed transitions are intrinsic to the material.

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of the Hexadecyl 2-ethylhexanoate sample into a standard aluminum DSC pan and hermetically seal it. Prepare an empty, sealed pan to serve as the reference.

-

Instrument Parameters:

-

Atmosphere: Nitrogen purge at 50 mL/min.

-

Temperature Program:

-

Segment 1 (Equilibration): Equilibrate at 50 °C.

-

Segment 2 (Cooling): Ramp down to -50 °C at 10 °C/min.

-

Segment 3 (Heating): Ramp up to 50 °C at 10 °C/min.

-

-

-

Data Analysis: Analyze the data from the second heating scan (Segment 3). The melting point is determined from the resulting endothermic peak. The onset temperature represents the beginning of melting, while the peak maximum is also commonly reported. This provides a validated, experimentally-derived melting point.

Visualization: Analytical Workflow

The following diagram illustrates the logical workflow for the comprehensive quality assessment of a received sample of Hexadecyl 2-ethylhexanoate.

Sources

- 1. cosmeticsinfo.org [cosmeticsinfo.org]

- 2. lookchem.com [lookchem.com]

- 3. Hexadecyl 2-ethylhexanoate Cas 59130-69-7 China Manufacturers Suppliers Factory Exporter [lanyu-chem.com]

- 4. specialchem.com [specialchem.com]

- 5. Cetearyl Ethylhexanoate | C24H48O2 | CID 42956 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CID 160018113 | C48H96O4 | CID 160018113 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. HEXADECYL 2-ETHYLHEXANOATE | 59130-69-7 [chemicalbook.com]

- 8. 59130-69-7 CAS MSDS (HEXADECYL 2-ETHYLHEXANOATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. Page loading... [guidechem.com]

An In-depth Technical Guide to Hexadecyl 2-ethylhexanoate: Molecular Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexadecyl 2-ethylhexanoate, also widely known by its synonym cetyl ethylhexanoate, is a synthetic ester that has garnered significant attention in the cosmetic and pharmaceutical industries.[1][2] As an emollient and skin conditioning agent, it imparts a desirable sensory experience in topical formulations, characterized by a non-greasy, soft, and smooth feel.[1][3] This guide provides a comprehensive technical overview of Hexadecyl 2-ethylhexanoate, detailing its molecular structure, physicochemical properties, synthesis, and mechanism of action, with a particular focus on its applications for researchers and professionals in drug development.

Chemical Identity and Molecular Structure

Hexadecyl 2-ethylhexanoate is the ester formed from the reaction of 2-ethylhexanoic acid and hexadecanol (cetyl alcohol).[1] Its molecular structure consists of a long, saturated C16 alkyl chain (the hexadecyl or cetyl group) linked via an ester functional group to a branched C8 alkyl chain (the 2-ethylhexanoyl group). This combination of a long, linear fatty alcohol and a branched-chain carboxylic acid results in a molecule with unique physical and chemical properties.

Molecular Formula: C₂₄H₄₈O₂[4]

IUPAC Name: hexadecyl 2-ethylhexanoate

CAS Number: 59130-69-7[5]

Synonyms: Cetyl ethylhexanoate, Cetyl 2-ethylhexanoate, Hexanoic acid, 2-ethyl-, hexadecyl ester[2]

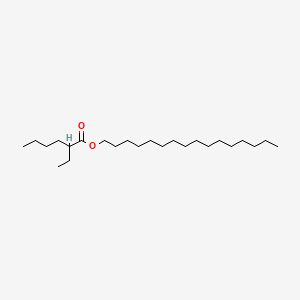

The molecular structure of Hexadecyl 2-ethylhexanoate can be visualized as follows:

Caption: Molecular Structure of Hexadecyl 2-ethylhexanoate.

Physicochemical Properties

Hexadecyl 2-ethylhexanoate is a clear, colorless, and odorless liquid at room temperature.[1] Its physical properties are summarized in the table below. It is important to note that the melting point is frequently cited erroneously in several databases as 1065 °C; this is physically implausible for this type of molecule and is a clear data entry error.[6][7][8][9] The actual melting point is below room temperature, consistent with its liquid state.

| Property | Value | Source |

| Molecular Weight | 368.64 g/mol | [4] |

| Appearance | Colorless liquid | [1] |

| Boiling Point | 398.93 °C (rough estimate) | [9] |

| Density | 0.8789 g/cm³ (rough estimate) | [9] |

Synthesis of Hexadecyl 2-ethylhexanoate

The primary method for the industrial synthesis of Hexadecyl 2-ethylhexanoate is the Fischer esterification of cetyl alcohol (hexadecanol) with 2-ethylhexanoic acid.[1] This reaction is typically catalyzed by a strong acid, such as sulfuric acid or p-toluenesulfonic acid, and is driven to completion by the removal of water, often through azeotropic distillation. More recently, enzymatic synthesis using immobilized lipases, such as Novozym® 435, has been explored as a more sustainable and selective alternative.[10]

Caption: Fischer Esterification for the Synthesis of Hexadecyl 2-ethylhexanoate.

Experimental Protocol: Enzymatic Esterification

The following is a representative protocol for the enzymatic synthesis of Hexadecyl 2-ethylhexanoate, based on literature procedures:[10]

-

Reactant Preparation: In a thermostated batch reactor, combine cetyl alcohol and 2-ethylhexanoic acid in a suitable organic solvent (e.g., n-hexane) or in a solvent-free system. A molar ratio of alcohol to acid of 2.55:1 has been shown to be optimal.[10]

-

Enzyme Addition: Add the immobilized lipase, Novozym® 435, to the reaction mixture. An enzyme amount of approximately 25% by weight of the substrates can be used.[10]

-

Reaction Conditions: Maintain the reaction temperature at approximately 56°C with continuous stirring.[10]

-

Monitoring the Reaction: The progress of the esterification can be monitored by measuring the decrease in the acid number of the reaction mixture over time.

-

Reaction Termination and Product Isolation: Once the reaction has reached the desired conversion (e.g., after approximately 2.65 days for optimal yield), the enzyme is removed by filtration.[10] The solvent (if used) is then removed under reduced pressure.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography to yield pure Hexadecyl 2-ethylhexanoate.

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the long alkyl chains. A triplet around 0.9 ppm would correspond to the terminal methyl groups. A broad multiplet between 1.2-1.4 ppm would represent the numerous methylene (-CH₂) groups of the cetyl and ethylhexanoyl chains. The methylene group of the cetyl chain attached to the ester oxygen (-O-CH₂-) would appear as a triplet around 4.1 ppm. The methine proton (-CH-) in the 2-ethylhexanoyl moiety is expected to be a multiplet around 2.2-2.3 ppm.[11][12]

-

¹³C NMR: The carbon NMR spectrum would show a characteristic peak for the carbonyl carbon of the ester at approximately 170-185 ppm.[13] The carbon of the methylene group of the cetyl chain attached to the ester oxygen would resonate around 60-65 ppm. The numerous methylene carbons of the long alkyl chains would appear in the 20-40 ppm region, while the terminal methyl carbons would be found at approximately 14 ppm.[14][15]

-

FTIR: The infrared spectrum of Hexadecyl 2-ethylhexanoate will be dominated by a strong carbonyl (C=O) stretching band characteristic of aliphatic esters, typically appearing in the range of 1750-1735 cm⁻¹.[16][17] Two distinct C-O stretching bands are also expected in the region of 1300-1000 cm⁻¹.[18] The spectrum will also feature strong C-H stretching vibrations from the numerous methylene and methyl groups around 2850-2960 cm⁻¹.

-

Mass Spectrometry: Electron ionization mass spectrometry of long-chain fatty acid esters typically results in fragmentation patterns that can be used to identify the structure.[19][20][21] A molecular ion peak (M⁺) at m/z 368.64 may be observed, although it can be weak. Characteristic fragment ions would arise from cleavage at the ester group and along the alkyl chains.

Mechanism of Action as an Emollient

Hexadecyl 2-ethylhexanoate's efficacy as an emollient stems from its ability to form a thin, hydrophobic film on the surface of the stratum corneum, the outermost layer of the skin.[22] This occlusive layer reduces transepidermal water loss (TEWL), thereby helping to maintain skin hydration.[23] The unique branched structure of the 2-ethylhexanoyl moiety contributes to its non-greasy feel and good spreadability, while the long, linear cetyl chain provides substantivity and a persistent moisturizing effect.

Recent studies have shown that emollients can also interact with the lipid matrix of the stratum corneum, potentially fluidizing the lipid bilayers and enhancing the penetration of other molecules.[24][25] This suggests that beyond its occlusive properties, Hexadecyl 2-ethylhexanoate may also play a role in modulating the barrier function of the skin at a molecular level.

Caption: Mechanism of Action of Hexadecyl 2-ethylhexanoate as an Emollient.

Applications in Drug Development

The physicochemical properties of Hexadecyl 2-ethylhexanoate make it a valuable excipient in the development of topical and transdermal drug delivery systems. Its role extends beyond that of a simple emollient to that of a functional excipient that can influence drug formulation stability and efficacy.

As a non-greasy, highly spreadable vehicle, it can improve the aesthetic qualities and patient compliance of topical formulations. More importantly, as a long-chain ester, it has the potential to act as a penetration enhancer, facilitating the transport of active pharmaceutical ingredients (APIs) across the stratum corneum.[26] By transiently disrupting the ordered structure of the intercellular lipids, it may increase the permeability of the skin to certain drug molecules.

Safety and Toxicology

The safety of Hexadecyl 2-ethylhexanoate (as cetyl ethylhexanoate) and other alkyl ethylhexanoates has been assessed by the Cosmetic Ingredient Review (CIR) Expert Panel.[27][28] The panel concluded that these ingredients are safe in cosmetic formulations in the present practices of use and concentrations when formulated to be non-irritating.[29] The oral LD50 in rats is reported to be greater than 2000 mg/kg, indicating low acute toxicity.[2] While undiluted cetyl ethylhexanoate has been shown to be a mild to severe skin irritant in some animal studies, formulations containing it are generally not irritating to human skin.[2][29]

Conclusion

Hexadecyl 2-ethylhexanoate is a well-characterized synthetic ester with a unique combination of properties that make it a valuable ingredient in both cosmetic and pharmaceutical formulations. Its molecular structure, with a long linear alkyl chain and a branched acyl group, provides excellent emollient and sensory characteristics. For drug development professionals, its potential to act as a penetration enhancer, coupled with its favorable safety profile, makes it an attractive excipient for the formulation of novel topical and transdermal drug delivery systems. Further research into its specific interactions with the stratum corneum and its efficacy in enhancing the delivery of a wider range of APIs is warranted.

References

-

Amended Safety Assessment of Alkyl Ethylhexanoates as Used in Cosmetics. (2013). International Journal of Toxicology. [Link]

-

Safety Assessment of Alkyl Ethylhexanoates as Used in Cosmetics. (2015). International Journal of Toxicology. [Link]

-

IR Spectroscopy Tutorial: Esters. UCLA Chemistry and Biochemistry. [Link]

-

Long chain alkyl esters of 2-ethylhexanoic acid: Human health tier II assessment. (2019). Australian Department of Health and Aged Care. [Link]

-

Amended Safety Assessment of Alkyl Ethylhexanoates as Used in Cosmetics. (2013). Cosmetic Ingredient Review. [Link]

-

Difference between Ether and Ester Bonding in FTIR Spectra. (2023). Rocky Mountain Labs. [Link]

-

Emollient structure and chemical functionality effects on the biomechanical function of human stratum corneum. (2019). International Journal of Cosmetic Science. [Link]

-

Identification and Characterization of Conjugated Fatty Acid Methyl Esters of Mixed Double Bond Geometry by Acetonitrile Chemical Ionization Tandem Mass Spectrometry. (2004). Analytical Chemistry. [Link]

-

Use of emollients in dry skin conditions. (2021). Pavilion Health Today. [Link]

-

The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. (2018). Spectroscopy Online. [Link]

-

Emollient molecule effects on the drying stresses in human stratum corneum. (2010). British Journal of Dermatology. [Link]

-

The C=O Bond, Part VI: Esters and the Rule of Three. (2018). Spectroscopy Online. [Link]

-

IR Spectroscopy of Esters. University of Massachusetts. [Link]

-

FAMEs Fatty Acid Methyl Esters: Mass Spectral Database. Wiley Science Solutions. [Link]

-

Gas chromatography-mass spectrometry spectra of the fatty acids esters of Paenibacillus dentritiformis sp. SVUNM11. (2017). ResearchGate. [Link]

-

Natural Ingredients of Transdermal Drug Delivery Systems as Permeation Enhancers of Active Substances through the Stratum Corneum. (2022). Molecules. [Link]

-

TEM Assessments of the Restructuring Effects of an Emollient Cream on the stratum corneum. (2012). Journal of Cosmetics, Dermatological Sciences and Applications. [Link]

-

Structural characterization of saturated branched chain fatty acid methyl esters by collisional dissociation of molecular ions generated by electron ionization. (2007). Journal of Lipid Research. [Link]

-

Optimizing Emollient Therapy for Skin Barrier Repair in Atopic Dermatitis. (2016). Dermatology and Therapy. [Link]

-

Cas 59130-69-7,HEXADECYL 2-ETHYLHEXANOATE | lookchem. lookchem.com. [Link]

-

Optimization of Enzymatic Synthesis of Cetyl 2-Ethylhexanoate by Novozym® 435. (2010). ResearchGate. [Link]

-

Hexadecyl 2-ethylhexanoate. MySkinRecipes. [Link]

-

HEXADECYL 2-ETHYLHEXANOATE CAS 59130-69-7 - Chemical Supplier Unilong. Unilong. [Link]

-

Hexadecyl 2-ethylhexanoate | CAS#:59130-69-7 | Chemsrc. Chemsrc. [Link]

-

13-C NMR Chemical Shift Table.pdf. University of Colorado Boulder. [Link]

-

CID 160018113. PubChem. [Link]

-

Alkyl Esters Other than Methyl. AOCS. [Link]

-

Esters. University of Calgary. [Link]

-

Short Summary of 1H-NMR Interpretation. Minnesota State University Moorhead. [Link]

-

13C and 1H NMR ester region resonance assignments and the composition of human infant and child meibum. (2013). Journal of Lipid Research. [Link]

-

Synthesis of 2-ethylhexyl-2-ethylhexanoate catalyzed by immobilized lipase in n-hexane: A kinetic study. (2007). ResearchGate. [Link]

-

Carbon-13 NMR Spectroscopy. (2019). YouTube. [Link]

-

Interpreting C-13 NMR Spectra. (2023). Chemistry LibreTexts. [Link]

-

13 C-NMR spectrum of four carbons alkyl chain analog of methyl ester of terminally oxidized carboxylic acid metabolite of CRA13 (CDCl 3 , 125 MHz).. (2018). ResearchGate. [Link]

-

The effect of 2-ethylhexyl-2-ethylhexanoate content on the synthesis of... (2007). ResearchGate. [Link]

-

Mass spectrometric analysis of long chain alk-1-enyl ether esters and alkyl ether esters of diols. (1974). Chemistry and Physics of Lipids. [Link]

Sources

- 1. specialchem.com [specialchem.com]

- 2. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 3. HEXADECYL 2-ETHYLHEXANOATE | 59130-69-7 [chemicalbook.com]

- 4. 59130-69-7 CAS MSDS (HEXADECYL 2-ETHYLHEXANOATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. Page loading... [wap.guidechem.com]

- 6. Cas 59130-69-7,HEXADECYL 2-ETHYLHEXANOATE | lookchem [lookchem.com]

- 7. Hexadecyl 2-ethylhexanoate [myskinrecipes.com]

- 8. HEXADECYL 2-ETHYLHEXANOATE CAS 59130-69-7 - Chemical Supplier Unilong [unilongindustry.com]

- 9. HEXADECYL 2-ETHYLHEXANOATE CAS#: 59130-69-7 [m.chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. aocs.org [aocs.org]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 15. researchgate.net [researchgate.net]

- 16. orgchemboulder.com [orgchemboulder.com]

- 17. rockymountainlabs.com [rockymountainlabs.com]

- 18. spectroscopyonline.com [spectroscopyonline.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. sciencesolutions.wiley.com [sciencesolutions.wiley.com]

- 21. researchgate.net [researchgate.net]

- 22. pavilionhealthtoday.com [pavilionhealthtoday.com]

- 23. Optimizing Emollient Therapy for Skin Barrier Repair in Atopic Dermatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Emollient structure and chemical functionality effects on the biomechanical function of human stratum corneum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Emollient molecule effects on the drying stresses in human stratum corneum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. TEM Assessments of the Restructuring Effects of an Emollient Cream on the stratum corneum [scirp.org]

- 27. Safety Assessment of Alkyl Ethylhexanoates as Used in Cosmetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. cir-safety.org [cir-safety.org]

- 29. cir-safety.org [cir-safety.org]

The Definitive Guide to Hexadecyl 2-Ethylhexanoate: Properties, Synthesis, and Applications in Scientific Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Hexadecyl 2-ethylhexanoate is a versatile ester that has found extensive use across various industries, most notably in cosmetics and personal care products. However, its unique physicochemical properties also make it a compound of interest for pharmaceutical and materials science researchers. Known for its excellent emollient and solvent characteristics, this long-chain fatty ester presents opportunities as an excipient in topical and transdermal drug delivery systems. This guide provides a comprehensive technical overview of Hexadecyl 2-ethylhexanoate, encompassing its chemical identity, physicochemical properties, synthesis, analytical methods, and its functional role in advanced applications, particularly in the realm of drug development.

Part 1: Chemical Identity: Synonyms and Alternative Names

A clear understanding of the nomenclature of a chemical is paramount for accurate literature review and material sourcing. Hexadecyl 2-ethylhexanoate is known by a variety of synonyms and trade names, which can often be a source of confusion. Its identity is unequivocally established by its CAS (Chemical Abstracts Service) number: 59130-69-7 .

The compound is systematically named as the hexadecyl ester of 2-ethylhexanoic acid. The most common synonym is Cetyl 2-ethylhexanoate . The term "cetyl" refers to the C16 alkyl chain derived from cetyl alcohol. It is also frequently referred to as Cetyl Octanoate , although this can be a misnomer as the acid component is a branched octanoic acid (2-ethylhexanoic acid) rather than a straight-chain octanoic acid. When in a mixture with stearyl (C18) esters, it may be referred to as Cetearyl Ethylhexanoate .

Below is a comprehensive list of its alternative names and identifiers:

-

Systematic IUPAC Name: Hexadecyl 2-ethylhexanoate[1]

-

Common Synonyms:

-

Trade Names and Other Identifiers:

-

Chemical Identifiers:

Part 2: Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical properties of Hexadecyl 2-ethylhexanoate is essential for its application in formulation development and for predicting its behavior in various systems. This ester is a clear, colorless to pale yellow, and virtually odorless liquid at room temperature. Its high lipophilicity and low viscosity contribute to its desirable sensory characteristics in topical preparations.

| Property | Value | Reference(s) |

| Molecular Formula | C₂₄H₄₈O₂ | [5][6] |

| Molecular Weight | 368.64 g/mol | [5][6] |

| Appearance | Clear, colorless to pale yellow liquid | [3] |

| Odor | Mild or odorless | [3] |

| Density | ~0.85–0.88 g/cm³ at 20°C | [3] |

| Boiling Point | ~351-407.2°C at 760 mmHg (some values are estimates) | [3][9] |

| Melting Point | Data varies, with some sources providing an unusually high estimate of 1065 °C, which is likely an error. As a liquid at room temperature, its melting point is below ambient temperature. | [5][9] |

| Flash Point | >150°C (closed cup) | [3] |

| Refractive Index | ~1.444 - 1.449 at 20°C | [6][9] |

| Solubility | Insoluble in water; soluble in oils and organic solvents | [3] |

| LogP (octanol/water) | ~8.2 - 10.7 (estimated) | [9] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and quality control of Hexadecyl 2-ethylhexanoate.

-

¹H NMR Spectroscopy: The proton NMR spectrum would show characteristic signals for the long alkyl chains of both the cetyl and 2-ethylhexanoyl moieties. Key signals would include a triplet around 0.9 ppm for the terminal methyl groups, a broad multiplet between 1.2-1.6 ppm for the methylene protons of the alkyl chains, a triplet around 4.0 ppm for the methylene group of the cetyl alcohol adjacent to the ester oxygen, and a multiplet around 2.3 ppm for the methine proton of the 2-ethylhexanoyl group.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum would provide further confirmation of the structure, with a signal for the carbonyl carbon of the ester at approximately 176 ppm. The spectrum would also show a series of signals in the aliphatic region corresponding to the different carbon atoms in the cetyl and 2-ethylhexanoyl chains.

-

Infrared (IR) Spectroscopy: The IR spectrum is characterized by a strong absorption band around 1740 cm⁻¹ corresponding to the C=O stretching vibration of the ester group. Strong C-H stretching bands would be observed in the region of 2850-2960 cm⁻¹, and C-O stretching bands would appear in the 1100-1300 cm⁻¹ region.

-

Mass Spectrometry (MS): Electron ionization mass spectrometry would likely show fragmentation patterns characteristic of long-chain esters, including the loss of the alkoxy group and fragmentation along the alkyl chains.

Part 3: Synthesis and Manufacturing

Hexadecyl 2-ethylhexanoate is typically synthesized via Fischer esterification. This well-established reaction involves the acid-catalyzed reaction of an alcohol with a carboxylic acid. In this case, cetyl alcohol (1-hexadecanol) is reacted with 2-ethylhexanoic acid.

Reaction Scheme:

Caption: Fischer esterification of Cetyl Alcohol and 2-Ethylhexanoic Acid.

Exemplary Enzymatic Synthesis Protocol

Enzymatic synthesis offers a greener alternative to traditional chemical synthesis, often proceeding under milder conditions with higher specificity. The following is an exemplary protocol for the synthesis of a cetyl ester using an immobilized lipase, based on methodologies for similar wax esters.

-

Reactant Preparation:

-

Dissolve equimolar amounts of cetyl alcohol and 2-ethylhexanoic acid in a suitable organic solvent (e.g., n-hexane or heptane) in a sealed reaction vessel. A solvent-free system is also a viable option.

-

-

Enzyme Addition:

-

Add an immobilized lipase, such as Novozym® 435 (lipase B from Candida antarctica), to the reaction mixture. The enzyme amount is typically between 5-10% (w/w) of the total substrate mass.

-

-

Reaction Conditions:

-

Incubate the reaction mixture at a controlled temperature, typically between 50-70°C, with constant stirring.

-

The reaction is an equilibrium process. To drive the reaction towards the product, the water produced can be removed, for example, by performing the reaction under vacuum or by using molecular sieves.

-

-

Monitoring the Reaction:

-

The progress of the reaction can be monitored by taking aliquots at regular intervals and analyzing them by gas chromatography (GC) or by determining the decrease in free fatty acid content via titration.

-

-

Product Isolation and Purification:

-

Once the reaction has reached the desired conversion, the enzyme is removed by filtration.

-

The solvent (if used) is removed under reduced pressure.

-

The crude product can be purified to remove any unreacted starting materials, for instance, by vacuum distillation or column chromatography.

-

Part 4: Quality Control and Analytical Methods

Ensuring the purity and identity of Hexadecyl 2-ethylhexanoate is critical for its application, particularly in pharmaceutical formulations. A combination of chromatographic and spectroscopic techniques is typically employed for quality control.

Exemplary High-Performance Liquid Chromatography (HPLC) Method

HPLC is a powerful technique for the analysis of non-volatile compounds like long-chain esters.

-

Instrumentation: A standard HPLC system equipped with a UV or an Evaporative Light Scattering Detector (ELSD).

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is suitable.

-

Mobile Phase: A gradient elution is often necessary for complex samples. A common mobile phase system is a mixture of methanol and water, or acetonitrile and water. For instance, a gradient starting with 80:20 (v/v) methanol:water and increasing the methanol concentration over time.

-

Detection:

-

UV Detection: As the ester itself lacks a strong chromophore, derivatization to a UV-active ester (e.g., phenacyl ester) might be necessary for high sensitivity using a UV detector.

-

ELSD: An ELSD is a universal detector that is well-suited for the analysis of non-volatile, non-chromophoric compounds like Hexadecyl 2-ethylhexanoate.

-

-

Quantification: Quantification is achieved by using an external or internal standard method with a calibration curve.

Part 5: Applications in Drug Development

While predominantly used in cosmetics for its emollient properties, the characteristics of Hexadecyl 2-ethylhexanoate make it an attractive excipient for pharmaceutical formulations, especially for topical and transdermal drug delivery.

Mechanism of Action as a Skin Penetration Enhancer

The primary barrier to transdermal drug delivery is the stratum corneum, the outermost layer of the skin, which is composed of corneocytes embedded in a lipid-rich matrix. Lipophilic compounds like Hexadecyl 2-ethylhexanoate can enhance the permeation of drugs through this barrier via several mechanisms:

-

Disruption of Stratum Corneum Lipids: As a long-chain ester, it can intercalate into the highly ordered lipid bilayers of the stratum corneum. This disrupts the packing of the lipids, increasing their fluidity and creating pathways for drug molecules to diffuse through.

-

Increased Drug Partitioning: By acting as a solvent within the formulation and potentially within the stratum corneum, it can increase the solubility and partitioning of a lipophilic drug from the vehicle into the skin.

-

Formation of a Drug Reservoir: Its occlusive properties can increase skin hydration, which in turn can enhance drug penetration. It can also help to form a reservoir of the drug in the upper layers of the skin, leading to a sustained release profile.

Sources

- 1. sci-hub.box [sci-hub.box]

- 2. Fatty Acids as Therapeutic Auxiliaries for Oral and Parenteral Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 5. mdpi.com [mdpi.com]

- 6. Efficiency of Fatty Acids as Chemical Penetration Enhancers: Mechanisms and Structure Enhancement Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. lib3.dss.go.th [lib3.dss.go.th]

- 9. semanticscholar.org [semanticscholar.org]

An In-depth Technical Guide to Cetyl Ethylhexanoate for Researchers and Drug Development Professionals

Abstract

Cetyl Ethylhexanoate, a synthetic ester of cetyl alcohol and 2-ethylhexanoic acid, is a multifunctional ingredient with extensive applications in the cosmetic and pharmaceutical industries. This guide provides a comprehensive technical overview of its fundamental properties, mechanism of action on the skin, and its role in formulation development. We will delve into its synthesis, physicochemical characteristics, and its function as an emollient and texture enhancer. Furthermore, this document will explore its emerging applications in drug delivery, present detailed analytical methodologies for its quality control, and discuss the relevant regulatory landscape. This guide is intended to be a vital resource for researchers, scientists, and drug development professionals seeking a deep, practical understanding of Cetyl Ethylhexanoate.

Introduction: Unveiling a Versatile Ester

Cetyl Ethylhexanoate (CAS No. 59130-69-7) is a clear, odorless, and non-oily liquid that has become a staple in a vast array of topical products.[1][2] Its popularity stems from its unique sensory profile, excellent spreadability, and beneficial effects on skin barrier function.[3][4] Unlike many traditional oils, Cetyl Ethylhexanoate imparts a velvety, silky feel to formulations without a greasy residue, making it highly desirable for creating aesthetically pleasing and consumer-compliant products.

From a chemical standpoint, it is the ester formed from the reaction of cetyl alcohol, a 16-carbon fatty alcohol, and 2-ethylhexanoic acid, a branched-chain carboxylic acid.[5] This branched structure is key to its low viscosity and non-occlusive nature, allowing the skin to "breathe" while still providing significant moisturization.[6] This guide will systematically explore the scientific principles that make Cetyl Ethylhexanoate a valuable tool in the formulator's arsenal.

Physicochemical Properties: A Quantitative Overview

A thorough understanding of the physicochemical properties of Cetyl Ethylhexanoate is crucial for its effective incorporation into formulations and for predicting its performance. The following table summarizes its key quantitative characteristics.

| Property | Value | References |

| Chemical Formula | C24H48O2 | [2] |

| Molecular Weight | 368.64 g/mol | |

| Appearance | Clear, colorless to pale yellow liquid | [7] |

| Odor | Odorless or mild | |

| Solubility | Insoluble in water; soluble in oils and organic solvents | [4] |

| Specific Gravity | 0.852 - 0.858 @ 20°C | [8] |

| Refractive Index | 1.444 - 1.448 @ 20°C | [8] |

| Viscosity | Low | [7] |

| Stability | Good stability against oxidation and hydrolysis |

Synthesis of Cetyl Ethylhexanoate: The Fischer Esterification Pathway

Cetyl Ethylhexanoate is commercially synthesized through a classic Fischer esterification reaction. This process involves the reaction of cetyl alcohol with 2-ethylhexanoic acid, typically in the presence of an acid catalyst to increase the reaction rate.

The reaction is an equilibrium process, and to drive it towards the formation of the ester, water is continuously removed from the reaction mixture, often through azeotropic distillation. Following the reaction, the crude product is purified to remove the acid catalyst, any unreacted starting materials, and by-products. This typically involves neutralization, washing, and a final distillation step to yield a high-purity product.

Mechanism of Action on the Skin: Enhancing the Barrier

The primary function of Cetyl Ethylhexanoate in dermatological and cosmetic formulations is as an emollient. Its mechanism of action is centered on its ability to fortify the skin's natural barrier, the stratum corneum.

Upon topical application, Cetyl Ethylhexanoate forms a thin, non-occlusive, and water-repelling film on the skin's surface.[3] This film serves a dual purpose:

-

Reduction of Transepidermal Water Loss (TEWL): The lipid-based film acts as a barrier to water evaporation from the skin, a process known as transepidermal water loss (TEWL). By reducing TEWL, Cetyl Ethylhexanoate helps to maintain the skin's natural moisture content, leading to improved hydration. While direct quantitative studies on Cetyl Ethylhexanoate's effect on TEWL are not abundant in publicly available literature, the established principles of emolliency and film-forming lipids strongly support this mechanism. The integrity of the stratum corneum is crucial for preventing excessive water loss, and emollients like Cetyl Ethylhexanoate help to fill the gaps between corneocytes, reinforcing this barrier.[2][9]

-

Improved Skin Feel and Texture: The branched-chain structure of Cetyl Ethylhexanoate contributes to its excellent spreadability and light, non-greasy feel. It fills in the microscopic irregularities on the skin's surface, resulting in a smoother, softer texture.

Applications in Cosmetic and Pharmaceutical Formulations

The versatile properties of Cetyl Ethylhexanoate have led to its widespread use in a variety of topical products.

Cosmetic Applications

In the cosmetics industry, Cetyl Ethylhexanoate is valued for its role as:

-

Emollient: In moisturizers, lotions, and creams, it provides hydration and a smooth skin feel.

-

Texture Enhancer: It improves the spreadability and sensory experience of foundations, sunscreens, and other makeup products.[5]

-

Solvent: It can help to dissolve other oil-soluble ingredients, such as UV filters and vitamins.

-

Conditioning Agent: In hair care products, it can improve manageability and add shine without weighing the hair down.[2]

The Cosmetic Ingredient Review (CIR) Expert Panel has assessed the safety of alkyl ethylhexanoates, including Cetyl Ethylhexanoate, and concluded that they are safe for use in cosmetics when formulated to be non-irritating.[1][10] It is reportedly used in cosmetic formulations at concentrations ranging from 0.5% to 77.3%.[5]

Pharmaceutical Applications and Drug Delivery

The excellent skin compatibility and penetration-enhancing properties of Cetyl Ethylhexanoate make it an attractive excipient in pharmaceutical formulations, particularly for topical and transdermal drug delivery.

-

Vehicle for Topical Drugs: Its ability to dissolve active pharmaceutical ingredients (APIs) and its non-irritating nature make it a suitable vehicle for delivering drugs to the skin.[11][12]

-

Penetration Enhancer: Research has shown that Cetyl Ethylhexanoate can increase the permeation of certain drugs through the skin.[9] This is attributed to its ability to fluidize the lipid bilayers of the stratum corneum, thereby reducing the barrier to drug diffusion.

-

Component of Novel Drug Delivery Systems: Patents have been filed for transdermal delivery systems that utilize cetylated esters, including Cetyl Ethylhexanoate, in the formation of self-assembling nanoparticles (cetosomes) to enhance the delivery of bioactive agents through the skin.[1][13][14] These systems aim to improve the therapeutic efficacy of drugs while minimizing systemic side effects.

Analytical Methodologies for Quality Control

Ensuring the purity and quality of Cetyl Ethylhexanoate is paramount for its safe and effective use in final products. Gas chromatography (GC) is a robust and widely used technique for this purpose.

Experimental Protocol: Purity Assessment by Gas Chromatography with Flame Ionization Detection (GC-FID)

This protocol outlines a general procedure for determining the purity of Cetyl Ethylhexanoate.

Objective: To quantify the purity of a Cetyl Ethylhexanoate sample and identify any potential impurities.

Materials:

-

Cetyl Ethylhexanoate sample

-

High-purity solvent (e.g., hexane or acetone)

-

Internal standard (e.g., a long-chain hydrocarbon like eicosane)

-

Gas chromatograph equipped with a flame ionization detector (FID)

-

Capillary GC column suitable for the analysis of fatty acid esters (e.g., a DB-WAX or similar polar column)

Procedure:

-

Standard and Sample Preparation:

-

Prepare a stock solution of the internal standard in the chosen solvent at a known concentration.

-

Accurately weigh a known amount of the Cetyl Ethylhexanoate sample and dissolve it in the solvent.

-

Add a precise volume of the internal standard stock solution to the sample solution.

-

Prepare a series of calibration standards containing known concentrations of a high-purity Cetyl Ethylhexanoate reference standard and the same concentration of the internal standard.

-

-

GC-FID Analysis:

-

Instrument Conditions (Example):

-

Injector Temperature: 250 °C

-

Detector Temperature: 270 °C

-

Carrier Gas: Helium or Hydrogen at a constant flow rate

-

Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), ramp up to a higher temperature (e.g., 250 °C) at a controlled rate, and hold for a few minutes to ensure elution of all components.

-

Injection Volume: 1 µL (split or splitless injection may be used depending on the concentration)

-

-

-

Data Analysis:

-

Integrate the peak areas of Cetyl Ethylhexanoate and the internal standard in both the sample and calibration standard chromatograms.

-

Construct a calibration curve by plotting the ratio of the Cetyl Ethylhexanoate peak area to the internal standard peak area against the concentration of the calibration standards.

-

Calculate the concentration of Cetyl Ethylhexanoate in the sample using the calibration curve.

-

Determine the purity of the sample as a percentage.

-

Self-Validation: The use of an internal standard corrects for variations in injection volume and instrument response, ensuring the robustness of the method. The linearity of the calibration curve (R² > 0.99) validates the accuracy of the quantification over the tested concentration range.

Regulatory Landscape and Safety Profile

The use of Cetyl Ethylhexanoate in both cosmetic and pharmaceutical products is subject to regulatory oversight to ensure consumer safety.

-

Cosmetics: As previously mentioned, the Cosmetic Ingredient Review (CIR) Expert Panel has deemed Cetyl Ethylhexanoate safe for use in cosmetics at current practices of use and concentration when formulated to be non-irritating.[1][10] In the European Union, cosmetic ingredients are regulated under Regulation (EC) No 1223/2009.[15]

-

Pharmaceuticals: When used as a pharmaceutical excipient, Cetyl Ethylhexanoate must meet the quality and purity standards set forth by pharmacopeias such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.).[16][17] The U.S. Food and Drug Administration (FDA) maintains an Inactive Ingredient Database (IID) which lists excipients present in approved drug products.[18][19][20][21] The European Medicines Agency (EMA) also provides guidelines on the quality of excipients.[22][23] Manufacturers must provide comprehensive safety data to support the use of any new excipient in a pharmaceutical formulation.[17]

Toxicology Summary: Cetyl Ethylhexanoate has a low order of acute toxicity.[10] Dermal irritation studies in animals have shown varying results depending on the species, from non-irritating in miniature swine to severely irritating in rabbits.[1][9] In human studies, undiluted Cetyl Ethylhexanoate was found to be mildly irritating.[1] It is generally considered non-comedogenic, meaning it is unlikely to clog pores.[6]

Conclusion: A Key Enabler in Modern Formulations

Cetyl Ethylhexanoate is a well-characterized and versatile ingredient that offers significant benefits in both cosmetic and pharmaceutical formulations. Its unique sensory properties, coupled with its efficacy as an emollient and its potential as a drug delivery vehicle, make it a valuable asset for product developers. A thorough understanding of its physicochemical properties, mechanism of action, and analytical methodologies is essential for its successful application. As research into novel drug delivery systems continues, the role of functional excipients like Cetyl Ethylhexanoate is likely to expand, further solidifying its importance in the development of advanced topical therapies.

References

- Amended Safety Assessment of Alkyl Ethylhexanoates as Used in Cosmetics. (2013). International Journal of Toxicology, 32(5_suppl), 5S-26S.

- Banga, A. K. (1998). Electrically Assisted Transdermal and Topical Drug Delivery. Taylor & Francis.

-

Cetyl Ethylhexanoate. (n.d.). In Ataman Kimya. Retrieved from [Link]

- European Pharmacopoeia (Ph. Eur.) Commission adopts new monographs and makes a number of revisions. (2016, July 7). Manufacturing Chemist.

- Fiume, M. M., Heldreth, B., Bergfeld, W. F., Belsito, D. V., Hill, R. A., Klaassen, C. D., ... & Andersen, F. A. (2013). Amended safety assessment of alkyl ethylhexanoates as used in cosmetics. International journal of toxicology, 32(5_suppl), 5S-26S.

-

How Cetyl Ethylhexanoate Works on the Skin. (n.d.). In Borderline Beauty. Retrieved from [Link]

- Guidance for Industry: Nonclinical Studies for the Safety Evaluation of Pharmaceutical Excipients. (2005). U.S.

- Hesslink, R. L., Jr., & Howard, R. M. (2014). Topical dermal delivery compositions using self assembling nanoparticles with cetylated components. U.S.

- Hesslink, R. L., Jr., & Howard, R. M. (2012). Transdermal Delivery of Medicinal Cetylated Fatty Esters using Phonophoresis or Iontophoresis. U.S.

- Cetyl Ethylhexanoate (Emollient): Cosmetic Ingredient INCI. (2023, January 16). SpecialChem.

-

Cetearyl Ethylhexanoate. (n.d.). In PubChem. Retrieved from [Link]

-

cetyl ethylhexanoate, 59130-69-7. (n.d.). In The Good Scents Company. Retrieved from [Link]

-

Cetyl Ethylhexanoate. (n.d.). In EWG Skin Deep. Retrieved from [Link]

- Quality guidelines. (n.d.). European Medicines Agency.

- Technical guide for the elaboration of monographs on Fatty oils and Derivatives. (2022, April 2). European Directorate for the Quality of Medicines & HealthCare.

- GC-FID: Determination of Cetyl Alcohol and Aliphatic Alcohol Impurities According to USP Monograph. (n.d.). PerkinElmer.

- A rapid and quantitative reversed-phase HPLC-DAD/ELSD method for lipids involved in nanoparticle formulations. (2022, August 19). Journal of Pharmaceutical and Biomedical Analysis.

- Generic HPLC-ELSD Method for Lipids. (n.d.). Fisher Scientific.

- In vitro and in vivo trans-epidermal water loss evaluation following topical drug delivery systems application for pharmaceutical analysis. (2020, July 15). Journal of Pharmaceutical and Biomedical Analysis.

- Inactive Ingredient Database Download. (2026, January 14). U.S.

- FDA Inactive Ingredient List. (n.d.). Pharma Excipients.

- US FDA Inactive Ingredient D

- CETYL ETHYLHEXANOATE. (n.d.).

- Inactive Ingredient Database - FDA Update. (2014, June 18). U.S. Pharmacopeia (USP).

- Vehicles for Drug Delivery and Cosmetic Moisturizers: Review and Comparison. (2018).

- European legal framework for cosmetic products. (n.d.). European Directorate for the Quality of Medicines & HealthCare.

- Cetyl Ethylhexanoate. (n.d.).

- Inactive Ingredients in Approved Drug Products Search: Frequently Asked Questions. (2022, January 26). U.S.

- Quality: excipients. (n.d.). European Medicines Agency.

- Corneometer® CM 825 - skin hydration measurement. (n.d.). Enviroderm.co.uk.

- cetyl ethylhexano

- Cetyl Ethylhexanoate by Suzhou Greenway Biotech Co.,Ltd. (n.d.). Personal Care & Cosmetics.

- In Vivo Transepidermal Water Loss: Validating the New Tewameter TM Hex. (2025, March 27). Skin Analysis.

- International guidelines for the in vivo assessment of skin properties in non-clinical settings: Part 2. transepidermal water loss and skin hydration. (2011). Skin Research and Technology, 17(3), 263-275.

- Corneometer CM 825 is a popular skin hydration measurement instrument. (2016, August 31). in-cosmetics North America.

- Excipients in topical corticosteroid preparations in Canada. (1989, September 1). CMAJ.

- Advances in Transdermal Drug Delivery Systems: A Bibliometric and Patent Analysis. (2023). Pharmaceutics, 15(3), 893.

- Excipients in topical corticosteroid preparations in Canada. (1989). CMAJ, 141(5), 393–396.

- Amended Safety Assessment of Alkyl Ethylhexanoates as Used in Cosmetics. (2013). International Journal of Toxicology, 32(5_suppl), 5S-26S.

- Cetyl Ethylhexanoate (Emollient): Cosmetic Ingredient INCI. (2023, January 16). SpecialChem.

- Validation of SPME-GC-FID Method for Determination of Fragrance Allergens in Selected Cosmetic Products. (2007).

- Experimental procedures, characterization data for all compounds and copies of NMR spectra. (n.d.). Beilstein Journals.

- 13C NMR Spectrum (1D, 75 MHz, H2O, predicted) (NP0246219). (n.d.). NP-MRD.

- C-13 and H-1 NMR Spectroscopy - Unit 4 A2 Chemistry - Dr Hanaa Assil. (2022, November 7). YouTube.

Sources

- 1. US20140234428A1 - Topical dermal delivery compositions using self assembling nanoparticles with cetylated components - Google Patents [patents.google.com]

- 2. permegear.com [permegear.com]

- 3. rahnwebsite-live-0f02c1fc49a9462abe717-20bbae1.aldryn-media.com [rahnwebsite-live-0f02c1fc49a9462abe717-20bbae1.aldryn-media.com]

- 4. Corneometer CM 825 is a popular skin hydration measurement instrument [cosmeticsbusiness.com]

- 5. specialchem.com [specialchem.com]

- 6. US8435944B2 - Method and composition for transdermal drug delivery - Google Patents [patents.google.com]

- 7. ulprospector.com [ulprospector.com]

- 8. cetyl ethylhexanoate [flavscents.com]

- 9. In vitro and in vivo trans-epidermal water loss evaluation following topical drug delivery systems application for pharmaceutical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. cir-safety.org [cir-safety.org]

- 11. beilstein-journals.org [beilstein-journals.org]

- 12. cmaj.ca [cmaj.ca]

- 13. US20120265119A1 - Transdermal Delivery of Medicinal Cetylated Fatty Esters using Phonophoresis or Iontophoresis - Google Patents [patents.google.com]

- 14. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 15. NP-MRD: 13C NMR Spectrum (1D, 75 MHz, H2O, predicted) (NP0246219) [np-mrd.org]

- 16. European Pharmacopoeia (Ph. Eur.) Commission adopts new monographs and makes a number of revisions [manufacturingchemist.com]

- 17. edqm.eu [edqm.eu]

- 18. fda.gov [fda.gov]

- 19. pharmaexcipients.com [pharmaexcipients.com]

- 20. US FDA Inactive Ingredient Database - Lubrizol [lubrizol.com]

- 21. Inactive Ingredients in Approved Drug Products Search: Frequently Asked Questions | FDA [fda.gov]

- 22. Corneometer® CM 825 - Skin Hydration Measurement [courage-khazaka.com]

- 23. skinanalysis.com.au [skinanalysis.com.au]

Solubility Profile of Hexadecyl 2-Ethylhexanoate in Organic Solvents: A Guide for Researchers and Formulation Scientists

An In-depth Technical Guide

Abstract

Hexadecyl 2-ethylhexanoate, also widely known as cetyl ethylhexanoate, is a non-polar emollient ester extensively utilized in the cosmetic, personal care, and pharmaceutical industries.[1][2] Its physicochemical properties, particularly its solubility, are critical determinants of its function in formulation development, impacting product texture, stability, and active ingredient delivery. This guide provides a comprehensive technical overview of the solubility of Hexadecyl 2-ethylhexanoate, grounded in theoretical principles and supported by actionable experimental protocols for researchers, scientists, and drug development professionals. We will explore the molecular characteristics governing its solvent compatibility, introduce predictive frameworks such as Hansen Solubility Parameters (HSP), and provide detailed methodologies for empirical solubility determination.

Introduction: The Role of Solubility in Formulation Science

Hexadecyl 2-ethylhexanoate is an ester of cetyl alcohol and 2-ethylhexanoic acid. It is a clear, colorless, and odorless liquid that imparts a velvety, non-oily feel to topical preparations, making it a popular ingredient in products ranging from skin creams and lotions to makeup removers.[3] In the pharmaceutical context, it serves as an excipient in topical and transdermal drug delivery systems, where its ability to dissolve active pharmaceutical ingredients (APIs) and modulate skin permeation is paramount.

The success of a formulation often hinges on the solubility of its components. For an excipient like Hexadecyl 2-ethylhexanoate, understanding its behavior in various organic solvents is crucial for:

-

Creating stable emulsions: It is frequently used in the oil phase of o/w and w/o emulsions.[4]

-

Dissolving lipophilic APIs: Ensuring the API is fully solubilized is key to content uniformity and bioavailability.

-

Optimizing sensory attributes: The choice of co-solvents can affect the final texture and skin feel.

-

Predicting compatibility: Avoiding phase separation and ensuring long-term product integrity.

This guide provides the foundational knowledge and practical methods to systematically approach the solubility of Hexadecyl 2-ethylhexanoate.

Physicochemical Profile of Hexadecyl 2-Ethylhexanoate

The solubility of a compound is dictated by its molecular structure and physical properties. The key characteristics of Hexadecyl 2-ethylhexanoate are summarized in Table 1.